![molecular formula C12H16ClNO3 B2844503 (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride CAS No. 1263078-03-0](/img/structure/B2844503.png)
(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indoline, which is a heterocyclic organic compound commonly found in plants and animals. (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antioxidant and Genotoxic Activities
- Ethoxyquin, a structurally related compound, and its salts have been studied for their cytotoxicity and genotoxic effects, as well as for their antioxidant properties. Although not directly related to (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride, the study on ethoxyquin salts indicates the interest in understanding the biological activities of such compounds, which could extend to the study of (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in similar contexts (Blaszczyk & Skolimowski, 2006).
Fluorescence Labeling and Biological Imaging
- 6-Methoxy-4-quinolone, another compound with a methoxy group similar to the subject of your query, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its characteristics suggest potential applications in fluorescent labeling and biological imaging, indicating possible research avenues for (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in the development of fluorescent labeling agents or probes for bioimaging (Hirano et al., 2004).
Metabolism and Drug Development
- The metabolism of 8-aminoquinoline compounds, which include a methoxy group, has been explored to understand their transformation in biological systems, highlighting the importance of studying such transformations for drug development and safety evaluation. This could be relevant for understanding how (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is metabolized in biological systems, contributing to its potential development as a therapeutic agent (Theoharides et al., 1985).
Enzyme Inhibition for Therapeutic Applications
- Synthesis and evaluation of tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase indicate a research interest in compounds with potential therapeutic applications. While not directly related, such studies suggest that (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride could be explored for similar biological activities and potential therapeutic uses (Sujayev et al., 2016).
properties
IUPAC Name |
ethyl (2S)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJRDSEIIEWOV-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C(N1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.